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Compound of Interest

Compound Name:
5-Bromo-2-chloro-3-

methoxypyrazine

Cat. No.: B1376875 Get Quote

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds form

the backbone of a vast number of therapeutic agents. Among these, the pyrazine ring system is

of particular interest due to its presence in numerous biologically active molecules. 5-Bromo-2-
chloro-3-methoxypyrazine (CAS No. 89283-94-3) emerges as a highly valuable and versatile

building block.[1] Its strategic disubstitution with two different halogen atoms at electronically

distinct positions, combined with the modulating effect of the methoxy group, provides a

platform for sequential and site-selective chemical modifications.

This guide offers a comprehensive technical overview of 5-Bromo-2-chloro-3-
methoxypyrazine for researchers, scientists, and drug development professionals. We will

explore its fundamental properties, propose a logical synthetic strategy, delve into the causality

behind its distinct reactivity in key transformations, and outline the protocols necessary for its

successful application in complex molecule synthesis.

Core Physicochemical & Structural Properties
A foundational understanding of the compound's properties is critical for its proper handling,

storage, and application in synthesis. The key data are summarized below.
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Property Value Source(s)

CAS Number 89283-94-3 [1]

Molecular Formula C₅H₄BrClN₂O [1]

Molecular Weight 223.46 g/mol [1]

Monoisotopic Mass 221.91955 Da [2]

Appearance
Assumed to be a solid at room

temperature
N/A

SMILES COC1=C(Cl)N=CC(Br)=N1 [1]

InChIKey
FXXJHKPFEKHKHZ-

UHFFFAOYSA-N
[3]

Topological Polar Surface Area

(TPSA)
35.01 Å² [1]

logP (Predicted) 1.9011 [1]

Illustrative Synthesis Pathway
While specific preparations of 5-Bromo-2-chloro-3-methoxypyrazine are not extensively

detailed in readily available literature, a robust synthetic route can be designed based on

established principles of pyrazine chemistry, likely commencing from a more common

precursor such as 2-amino-3-methoxypyrazine. This multi-step approach ensures precise

installation of the halogen substituents.
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Illustrative Synthesis of 5-Bromo-2-chloro-3-methoxypyrazine

2-Amino-3-methoxypyrazine
(Precursor)

Diazonium Salt Intermediate

  Step 1: Diazotization
NaNO₂, aq. HBr

0-5 °C

2-Chloro-3-methoxypyrazine

  Step 2: Sandmeyer Reaction
CuCl
Heat

5-Bromo-2-chloro-3-methoxypyrazine
(Target Molecule)

  Step 3: Electrophilic Bromination
NBS, H₂SO₄

Heat

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the target compound.
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Causality Behind Experimental Choices:
Diazotization & Sandmeyer Reaction (Steps 1 & 2): The transformation of an amino group on

an electron-deficient heteroaromatic ring into a chloro group is reliably achieved via a

Sandmeyer reaction. The initial diazotization with sodium nitrite in a strong acid (like HBr)

converts the primary amine into a diazonium salt, an excellent leaving group. Subsequent

treatment with a copper(I) salt, CuCl, facilitates the displacement of N₂ gas and installation of

the chlorine atom.

Electrophilic Bromination (Step 3): The pyrazine ring is electron-deficient and generally

resistant to electrophilic aromatic substitution. However, the existing methoxy and chloro

substituents influence the ring's electronics. Bromination is achieved using an electrophilic

bromine source like N-Bromosuccinimide (NBS) under acidic conditions, which protonates

the ring nitrogens, further modulating reactivity and directing the incoming electrophile.

Chemical Reactivity: A Tale of Two Halogens
The synthetic utility of 5-Bromo-2-chloro-3-methoxypyrazine is rooted in the differential

reactivity of its C-Br and C-Cl bonds. This chemoselectivity allows for its use as a linchpin in

building molecular complexity through sequential, controlled reactions. The two most important

transformations are palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[4][5] The

key to selectivity lies in the relative bond strengths and reactivity of the carbon-halogen bonds

in the initial oxidative addition step of the catalytic cycle.

Principle of Selectivity: The oxidative addition of a Pd(0) catalyst to an aryl halide is the rate-

determining step in many cross-coupling reactions.[6] The reactivity order for this step is C-I >

C-Br > C-Cl.[7] Consequently, the palladium catalyst will preferentially insert into the weaker C-

Br bond at the 5-position, leaving the C-Cl bond at the 2-position intact for subsequent

transformations.
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Suzuki-Miyaura Catalytic Cycle

Pd(0)L₂

Ar-Pd(II)(Br)L₂

Ar-Br

Oxidative Addition
(Selective for C-Br)

Transmetalation
R-B(OH)₂ / Base

Ar-Pd(II)(R)L₂

Reductive Elimination

Ar-R
(Coupled Product)

Click to download full resolution via product page

Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling.

This protocol is adapted from established procedures for analogous dihalopyrimidine

substrates.[8]

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon), combine 5-
Bromo-2-chloro-3-methoxypyrazine (1.0 equiv.), the desired arylboronic acid (1.2-1.5

equiv.), and a base such as K₂CO₃ (2.5 equiv.).

Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%).

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and

water (4:1 v/v).

Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the

reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl

acetate. Wash the organic layer sequentially with water and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. The crude product is then purified by column chromatography on silica

gel.

Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring, exacerbated by the two electronegative

nitrogen atoms, makes it susceptible to nucleophilic attack.[9]

Principle of Selectivity: In contrast to palladium coupling, SNAr reactivity is governed by the

stability of the intermediate Meisenheimer complex.[10] The C-2 position is flanked by two ring

nitrogens, which provide powerful inductive electron withdrawal and resonance stabilization for

the negative charge that develops during nucleophilic attack. This makes the C-2 chloro

substituent significantly more labile and prone to displacement by nucleophiles (e.g., amines,

alkoxides) than the C-5 bromo substituent.[11]
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Mechanism of Nucleophilic Aromatic Substitution (SNAr)

5-Bromo-2-chloro-3-methoxypyrazine
+ Nucleophile (Nu⁻)

Step 1: Nucleophilic Attack
(Addition)

Meisenheimer Complex
(Resonance Stabilized)

Slow, Rate-Determining

Step 2: Loss of Leaving Group
(Elimination)

Substituted Product
+ Cl⁻

Fast

Click to download full resolution via product page

Caption: General mechanism for the SNAr reaction at the C-2 position.

This protocol is a general guide for reacting the substrate with an amine nucleophile.[12]

Reaction Setup: Dissolve 5-Bromo-2-chloro-3-methoxypyrazine (1.0 equiv.) in a suitable

solvent such as ethanol or DMF in a round-bottom flask.

Reagent Addition: Add the amine nucleophile (1.1-1.5 equiv.). If the amine is provided as a

hydrochloride salt, add a non-nucleophilic base like triethylamine (2.0 equiv.) to liberate the

free amine.
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Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor its

progress by TLC or LC-MS.

Work-up: Once the starting material is consumed, cool the mixture to room temperature. If a

solid precipitates, it can be collected by filtration. Alternatively, remove the solvent under

reduced pressure.

Purification: The crude material can be purified by recrystallization or column

chromatography on silica gel.

Analytical Characterization
Rigorous structural confirmation is paramount. While published experimental spectra for this

specific compound are scarce, its characteristic spectroscopic data can be reliably predicted

based on its structure and data from analogous compounds.[13] The following protocols outline

the standard procedures for data acquisition.

Parameter Predicted Data / Expected Observation

¹H NMR

A single aromatic proton singlet is expected. A

sharp singlet for the methoxy (-OCH₃) protons

will appear upfield.

¹³C NMR

Five distinct carbon signals are expected.

Carbons adjacent to nitrogen (C2, C3, C6) will

be downfield. The carbon bearing the bromine

(C5) will also be significantly shifted. The

methoxy carbon will be the most upfield signal.

[14][15]

Mass Spec (EI)

The mass spectrum will exhibit a complex and

characteristic isotopic pattern for the molecular

ion [M]⁺ due to the natural abundance of

bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and

chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results

in a cluster of peaks (M, M+2, M+4) that is

highly diagnostic.
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Standard Protocol for NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of purified 5-Bromo-2-chloro-3-methoxypyrazine in

~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[13]

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use

standard acquisition parameters. Reference the chemical shifts to the residual solvent peak

(CDCl₃ at 7.26 ppm).[13]

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A

sufficient number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-

noise ratio. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).[13]

Safety and Handling
Halogenated heterocyclic compounds require careful handling in a controlled laboratory

environment.

Personal Protective Equipment (PPE): Always wear protective gloves (nitrile), a lab coat, and

safety glasses or goggles.[16]

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume

hood, to avoid inhalation of dust or vapors.[16] Avoid contact with skin and eyes. Wash

hands thoroughly after handling.[17]

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible

materials. For long-term stability, refrigeration is often recommended for similar compounds.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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